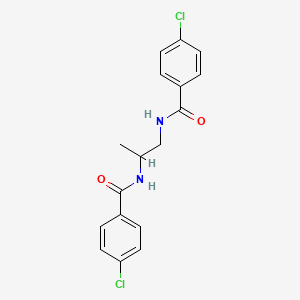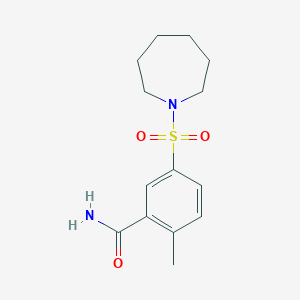
N,N'-1,2-propanediylbis(4-chlorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-propanediylbis(4-chlorobenzamide), commonly known as PCMB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and is known for its ability to modify proteins by reacting with sulfhydryl groups. PCMB has been used in various biochemical and physiological studies to investigate the mechanism of action of different proteins and enzymes.
作用機序
PCMB reacts specifically with sulfhydryl groups in proteins, leading to the formation of disulfide bonds or the modification of protein function. The reaction mechanism involves the attack of the sulfhydryl group on the carbonyl group of the benzamide ring, leading to the formation of a thioester intermediate. This intermediate can then undergo further reaction to form a disulfide bond or a covalent bond with the protein. The mechanism of action of PCMB is shown below:
Biochemical and Physiological Effects
PCMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of different enzymes by reacting with their sulfhydryl groups. For example, PCMB has been shown to inhibit the activity of the enzyme GAPDH by reacting with the sulfhydryl group at the active site of the enzyme. PCMB has also been shown to inhibit the activity of the enzyme cathepsin B by reacting with the sulfhydryl group at the active site of the enzyme. In addition, PCMB has been shown to induce apoptosis in different cell lines by modifying the function of different proteins.
実験室実験の利点と制限
PCMB has several advantages and limitations for lab experiments. One advantage is its specificity for sulfhydryl groups, which allows for the specific modification of proteins. Another advantage is its ability to modify protein function, which can provide insights into the mechanism of action of different proteins and enzymes. However, one limitation is its potential toxicity, which can affect the viability of cells or organisms. Another limitation is its potential non-specific reactions with other functional groups in proteins, which can lead to unwanted modifications.
将来の方向性
PCMB has several potential future directions for research. One direction is the development of new PCMB derivatives with improved specificity or reduced toxicity. Another direction is the use of PCMB in combination with other protein modification reagents to investigate the function of different proteins and enzymes. Additionally, PCMB can be used to investigate the role of sulfhydryl groups in different biological processes, such as signal transduction or protein folding. Finally, PCMB can be used to investigate the mechanism of action of different drugs or therapeutic agents that target sulfhydryl groups in proteins.
合成法
The synthesis of PCMB involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 1,2-diaminopropane to produce PCMB. The overall reaction scheme is shown below:
4-chlorobenzoic acid + thionyl chloride → 4-chlorobenzoyl chloride
4-chlorobenzoyl chloride + 1,2-diaminopropane → PCMB
科学的研究の応用
PCMB has been widely used in scientific research as a protein modification reagent. It reacts specifically with sulfhydryl groups in proteins, leading to the formation of disulfide bonds or the modification of protein function. PCMB has been used in various biochemical and physiological studies to investigate the mechanism of action of different proteins and enzymes. For example, PCMB has been used to study the mechanism of action of the cysteine protease papain and the thiol protease cathepsin B. PCMB has also been used to modify the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in different organisms.
特性
IUPAC Name |
4-chloro-N-[2-[(4-chlorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11(21-17(23)13-4-8-15(19)9-5-13)10-20-16(22)12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGXWATBQOFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)

![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)

![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5316602.png)
![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)

![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316619.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316623.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)